molecular formula C17H16FN3O3 B11322607 2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(2-fluorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11322607
M. Wt: 329.32 g/mol
InChI Key: ZWQQOJZVLKNORB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a fluorophenoxy group, a furan ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a furan boronic acid derivative and a halogenated precursor.

    Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate leaving group.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, it serves as a probe to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinal chemists explore this compound for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide
  • 2-(2-bromophenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide
  • 2-(2-methylphenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, compared to its chloro, bromo, and methyl analogs. These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles, making it a more promising candidate for drug development.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C17H16FN3O3/c1-12(24-15-7-3-2-6-14(15)18)17(22)20-16-8-9-19-21(16)11-13-5-4-10-23-13/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

ZWQQOJZVLKNORB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=NN1CC2=CC=CO2)OC3=CC=CC=C3F

Origin of Product

United States

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